molecular formula C11H10N2O2 B12517332 Methyl 4-aminoisoquinoline-6-carboxylate

Methyl 4-aminoisoquinoline-6-carboxylate

Cat. No.: B12517332
M. Wt: 202.21 g/mol
InChI Key: HOSKRQAHSHTZKP-UHFFFAOYSA-N
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Description

Methyl 4-aminoisoquinoline-6-carboxylate is a versatile 4-aminoisoquinoline derivative used in medicinal chemistry and drug discovery research. The 4-aminoisoquinoline scaffold is recognized as a privileged structure in pharmaceutical development due to its broad biological activity . This methyl ester is a valuable synthetic intermediate for constructing more complex molecules, particularly through functionalization of the ester and amino groups . Researchers utilize this and related compounds as key building blocks in the synthesis of potential chemotherapeutic agents. The 4-aminoquinoline and 4-aminoisoquinoline class of compounds has demonstrated significant relevance in developing ligands for various biological targets . These structures are frequently investigated for their potential as antimalarial agents, where they are known to act by inhibiting hemozoin formation within the parasite's digestive vacuole, leading to a toxic accumulation of heme . Similar compounds are also explored in oncology research for their anticancer properties and as inhibitors of specific kinase enzymes . The presence of both an amino and an ester functional group on the isoquinoline core makes this compound a versatile precursor for further chemical transformations, supporting its role in creating diverse libraries of molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 4-aminoisoquinoline-6-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)7-2-3-8-5-13-6-10(12)9(8)4-7/h2-6H,12H2,1H3

InChI Key

HOSKRQAHSHTZKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=NC=C2C=C1)N

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Aminoisoquinoline 6 Carboxylate

Classical and Established Synthetic Routes to Methyl 4-aminoisoquinoline-6-carboxylate

The traditional synthesis of isoquinoline (B145761) derivatives often relies on well-established named reactions that build the heterocyclic ring from acyclic precursors. These methods, while foundational, can sometimes be limited by harsh reaction conditions and the availability of specifically substituted starting materials.

Regioselective Synthesis Strategies

The regioselective synthesis of polysubstituted isoquinolines like this compound is a significant challenge. Classical approaches such as the Bischler-Napieralski and Pomeranz-Fritsch reactions are powerful tools for forming the isoquinoline nucleus. wikipedia.orgwikipedia.org The success of these reactions in delivering the desired product hinges on the strategic placement of directing groups on the starting materials to control the cyclization and subsequent functionalization steps.

For instance, the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride, can be employed. wikipedia.orgorganic-chemistry.org To achieve the desired 4,6-disubstitution pattern, one would need to start with a appropriately substituted phenethylamine (B48288) derivative. The regioselectivity of the cyclization is influenced by the electronic nature of the substituents on the aromatic ring.

Similarly, the Pomeranz-Fritsch reaction, which utilizes a benzaldehyde (B42025) and an aminoacetal to construct the isoquinoline skeleton, offers another avenue. wikipedia.org Modifications of this reaction, such as the Schlittler-Müller and Bobbitt modifications, have expanded its scope for producing a variety of substituted isoquinolines. thermofisher.com A key consideration for these classical methods is the potential for the formation of isomeric products, necessitating careful optimization of reaction conditions and purification strategies.

Multi-Step Approaches from Precursor Molecules

A common and versatile strategy involves the construction of a functionalized isoquinoline ring followed by the manipulation of substituents to arrive at the target molecule. A plausible multi-step synthesis could commence with a precursor already bearing a group that can be converted to the amino functionality, such as a nitro group, or a leaving group amenable to nucleophilic substitution.

One potential pathway involves the synthesis of a 4-nitro or 4-halo-isoquinoline-6-carboxylate intermediate. For example, a 6-nitroisoquinoline (B1610068) derivative can be synthesized and subsequently converted to a 1,3-dichloro-6-nitroisoquinoline. google.com This intermediate can then undergo hydrogenation to reduce the nitro group to an amine and simultaneously remove the chloro groups. google.com While this specific example leads to 6-aminoisoquinoline (B57696), the principles can be adapted. A synthetic route targeting this compound would require a starting material that leads to substitution at the 4- and 6-positions.

Another approach could involve the synthesis of an isoquinoline-6-carboxylate and subsequent regioselective introduction of an amino group at the C4 position. This can be challenging due to the inherent reactivity of the isoquinoline ring. However, methods for the regioselective functionalization of quinolines and isoquinolines are an active area of research. mdpi.com

Modern and Green Chemistry Approaches in the Synthesis of this compound

Contemporary synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign methods. These approaches often utilize catalytic systems to achieve high atom economy and reduce waste.

Sustainable Catalytic Methods for Formation of the Isoquinoline Core

Modern synthetic methods increasingly employ transition-metal catalysis to construct the isoquinoline scaffold with high efficiency and regioselectivity. mdpi.com Palladium-, rhodium-, and copper-catalyzed reactions have been developed for the annulation of arenes with various coupling partners to form substituted isoquinolines. organic-chemistry.orgmdpi.com For example, palladium-catalyzed C-H activation/annulation reactions of N-methoxybenzamides with allenoic acid esters have been shown to produce substituted hydroisoquinolinones with good yields and excellent regioselectivity. mdpi.com These hydroisoquinolinones can then be oxidized to the corresponding isoquinolines.

Ruthenium-catalyzed C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides provides another modern route to isoquinolines without the need for an external oxidant. organic-chemistry.org The choice of catalyst and reaction conditions is critical for controlling the regiochemical outcome of these cyclizations, which is paramount for the synthesis of a specifically substituted molecule like this compound.

Solvent-Free and Atom-Economical Processes

The principles of green chemistry encourage the use of solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids. Microwave-assisted organic synthesis has also emerged as a powerful tool to accelerate reaction rates and improve yields in classical reactions like the Bischler-Napieralski and Pictet-Spengler syntheses, often under solvent-free conditions.

Atom-economical processes, which maximize the incorporation of all atoms from the starting materials into the final product, are highly desirable. Three-component reactions, where multiple bonds are formed in a single operation, exemplify this principle. For instance, a one-pot synthesis of isoquinolines from aryl ketones, hydroxylamine, and an internal alkyne has been developed using a rhodium(III) catalyst. organic-chemistry.org Such strategies offer a more direct and efficient route to complex heterocyclic structures.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The successful synthesis of this compound, regardless of the chosen route, relies heavily on the careful optimization of reaction parameters to maximize yield and purity.

Key factors that require systematic investigation include:

Catalyst and Ligand: In catalytic reactions, the choice of metal precursor and the coordinating ligand can profoundly impact catalytic activity, selectivity, and substrate scope.

Solvent: The polarity and boiling point of the solvent can influence reaction rates and the solubility of reactants and intermediates.

Temperature and Reaction Time: These parameters are often interdependent and need to be fine-tuned to ensure complete conversion without promoting side reactions or decomposition of the product.

Reagent Stoichiometry: The molar ratios of reactants, catalysts, and any additives must be optimized to achieve the highest possible yield.

Work-up and Purification: The development of an efficient protocol for isolating and purifying the final product is crucial for obtaining a high-purity compound.

Below is a table summarizing various synthetic strategies for isoquinolines that could be adapted for the synthesis of this compound, highlighting the key reaction conditions that would require optimization.

Synthetic StrategyKey PrecursorsTypical Reagents/CatalystsConditions for OptimizationPotential for Regiocontrol
Bischler-Napieralski Reaction Substituted β-phenylethylamidePOCl₃, P₂O₅Temperature, Solvent, Reaction TimeDependent on precursor substitution
Pomeranz-Fritsch Reaction Substituted Benzaldehyde, AminoacetalStrong Acid (e.g., H₂SO₄)Acid Concentration, TemperatureDependent on precursor substitution
Palladium-Catalyzed Annulation N-methoxybenzamide, Allenoic acid esterPd(OAc)₂, Ligands, OxidantCatalyst Loading, Ligand, Solvent, TemperatureHigh, directed by catalyst and substrates
Ruthenium-Catalyzed Annulation Primary Benzylamine, Sulfoxonium YlideRu-complex, BaseCatalyst System, Base, SolventHigh, directed by catalyst and substrates
Three-Component Reaction Aryl Ketone, Hydroxylamine, AlkyneRh(III)-catalystCatalyst System, Substrate Ratios, SolventGood, depends on component combination

By systematically evaluating these parameters, a robust and efficient synthesis of this compound can be developed, paving the way for its further investigation and application.

Process Intensification Techniques

Process intensification in the synthesis of this compound can be strategically applied to enhance reaction rates, improve yields, and promote greener chemical processes. Microwave-assisted synthesis and flow chemistry represent two prominent techniques applicable to the key steps of the proposed synthesis.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. In the context of the proposed synthesis, the amination of a 4-chloroisoquinoline (B75444) intermediate is particularly amenable to microwave assistance. Studies on the amination of analogous halopyridines and haloquinolines have demonstrated the efficacy of this technique. researchgate.netresearchgate.net For instance, the microwave-assisted amination of 3-bromo-2-chloropyridine (B150940) with various aminoethanols has been shown to provide superior conversion and yields compared to conventional heating. researchgate.net Similarly, the synthesis of quinoline-4-carboxylic acid derivatives has been efficiently achieved using microwave irradiation, significantly reducing reaction times from hours to minutes. chemicalbook.com

A representative, albeit analogous, microwave-assisted reaction for the synthesis of a substituted quinoline (B57606) is the reaction of 2-amino-5-chlorobenzophenone (B30270) with methyl acetoacetate, which proceeds in just 6 minutes under microwave irradiation to form Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Reactions

ReactionConventional MethodMicrowave-Assisted MethodReference
Esterification of 2-phenylquinoline-4-carboxylic acidReflux for 22 hours10 minutes, 94% yield chemicalbook.com
Synthesis of quinoline-4-carboxylic acidsNot specifiedShorter reaction times, higher yields chemicalbook.com
Amination of halopyridinesHigh temperature, long reaction times1-2 hours at 180 °C, good yields researchgate.net

Flow Chemistry:

Continuous flow chemistry offers advantages in terms of safety, scalability, and process control. The synthesis of quinoline derivatives has been successfully adapted to flow systems. For example, a continuous-flow photoisomerization–cyclization process has been developed for quinoline synthesis, demonstrating high throughput. researchgate.net While a specific flow process for this compound is not reported, the individual steps, such as chlorination and amination, could be translated to a flow regime. This would allow for precise control of reaction parameters like temperature, pressure, and residence time, potentially leading to improved yields and selectivity while minimizing the handling of hazardous reagents.

Chemo- and Regioselectivity Control

The chemo- and regioselectivity are critical in the synthesis of this compound, particularly during the amination of a putative 4-chloro-6-methoxycarbonylisoquinoline intermediate. The isoquinoline ring system possesses multiple sites for potential nucleophilic attack, making the control of regioselectivity paramount.

The preferential substitution at the 4-position of a 4-chloroisoquinoline by an amine nucleophile is anticipated based on the electronic properties of the isoquinoline nucleus. The carbon at position 4 is electronically deficient and thus more susceptible to nucleophilic attack. This is analogous to the well-documented regioselectivity observed in the nucleophilic aromatic substitution of 2,4-dichloroquinazolines, where the 4-position is significantly more reactive towards amines under moderate conditions. researchgate.netmdpi.com DFT calculations on 2,4-dichloroquinazoline (B46505) have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it the more electrophilic center. mdpi.com A similar electronic predisposition is expected for the 4-position of the isoquinoline ring.

Experimental evidence from the synthesis of 4-aminoquinoline (B48711) derivatives supports this principle, where 4-chloroquinolines react with amines to selectively yield 4-aminoquinolines. rsc.org The reaction conditions, such as the choice of solvent, temperature, and the nature of the amine, can be fine-tuned to optimize the regioselectivity and minimize the formation of byproducts. For instance, in the synthesis of novel 4-amino-2-phenylquinoline derivatives, various amide solvents were shown to influence the outcome of the amination reaction. researchgate.net

Stereochemical Considerations in the Synthesis of Related Chiral Isoquinolines

While this compound is an achiral molecule, the isoquinoline scaffold is a core component of numerous chiral natural products and pharmaceuticals. Therefore, the stereochemical considerations in the synthesis of related chiral isoquinolines, particularly tetrahydroisoquinoline carboxylic acids, are of significant interest.

The synthesis of chiral 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its derivatives often starts from chiral precursors or employs asymmetric synthesis strategies. One common approach involves the enantioselective reduction of a prochiral 3,4-dihydroisoquinoline (B110456) intermediate, which can be prepared via the Bischler-Napieralski reaction. nih.gov Various chiral catalysts and reducing agents have been developed for this transformation to achieve high enantiomeric excess. nih.govrsc.org

Another powerful method for the asymmetric synthesis of tetrahydroisoquinoline derivatives is the Pictet-Spengler reaction, which condenses a β-phenylethylamine with an aldehyde or keto acid. The use of chiral auxiliaries or catalysts in this reaction can effectively control the stereochemistry of the newly formed chiral center. For example, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a chiral α-amino acid, have been synthesized in optically pure forms and are valuable building blocks in medicinal chemistry. clockss.org

The synthesis of functionalized 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has also been achieved through cycloaddition strategies, starting from chiral building blocks. researchgate.net These methods provide access to a diverse range of stereochemically defined isoquinoline structures. Although these chiral compounds are structurally distinct from the aromatic target molecule of this article, the synthetic methodologies highlight the versatility of the isoquinoline scaffold and the potential for creating chiral analogs.

Advanced Structural and Spectroscopic Characterization of Methyl 4 Aminoisoquinoline 6 Carboxylate

X-ray Crystallographic Analysis of Methyl 4-aminoisoquinoline-6-carboxylate and its Adducts

Solid-State Conformation and Crystal Packing Analysis

No published studies detailing the single-crystal X-ray diffraction analysis of this compound were identified. Consequently, information regarding its solid-state conformation, including bond lengths, bond angles, and torsion angles, remains uncharacterized. Data on its crystal system, space group, and unit cell dimensions are not available. Therefore, a crystal packing analysis cannot be performed.

Intermolecular Interactions and Hydrogen Bonding Networks

Without crystallographic data, a definitive analysis of the intermolecular interactions and hydrogen bonding networks within the crystal lattice of this compound is not possible. While it can be hypothesized that the amino group and the carboxylate moiety would participate in hydrogen bonding, the specific patterns, such as the formation of dimers or extended networks, have not been experimentally determined. nih.gov

Detailed NMR Spectroscopic Investigations for Elucidating Dynamic Structures

While standard 1D NMR data may exist in commercial or private databases, detailed studies employing advanced NMR techniques for this specific molecule are not found in the reviewed literature.

Advanced 2D NMR Techniques (e.g., NOESY, ROESY) for Solution-State Conformation

No published research was found that utilizes advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine the solution-state conformation of this compound. nih.gov Such studies would be invaluable for understanding the spatial relationships between protons and the preferred orientation of the substituent groups in solution, but this information is currently unavailable.

Isotopic Labeling Studies for Mechanistic Insights

The scientific literature lacks any reports on isotopic labeling studies involving this compound. isotope.com Such experiments, often using ¹³C or ¹⁵N labeling, are crucial for elucidating reaction mechanisms or for assigning complex NMR spectra, but have not been applied to this compound in any published work found.

Vibrational Spectroscopic Analysis (FT-IR, Raman) for Functional Group Interactions and Tautomerism

Detailed and interpreted Fourier-Transform Infrared (FT-IR) and Raman spectra for this compound have not been published. While basic FT-IR data may be available from suppliers, an in-depth analysis focusing on functional group interactions, hydrogen bonding shifts, and potential tautomerism is absent from the scientific literature.

Tautomerism, such as the potential for amino-imino or keto-enol forms in related quinoline (B57606) systems, is a known phenomenon. libretexts.orgresearchgate.netnuph.edu.uaresearchgate.net However, a specific investigation into the tautomeric equilibrium of this compound using vibrational spectroscopy has not been documented.

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Architectures

High-resolution mass spectrometry (HRMS) stands as a pivotal analytical technique for the structural elucidation of novel compounds, offering unparalleled accuracy in mass measurements. In the context of "this compound," while specific, published experimental HRMS fragmentation data remains elusive in the current body of scientific literature, a theoretical analysis based on established principles of mass spectrometry and the known fragmentation patterns of related isoquinoline (B145761) alkaloids and functionalized aromatic systems allows for a predictive exploration of its molecular architecture and fragmentation pathways. nih.govnih.gov

Under electrospray ionization (ESI) in positive ion mode, "this compound" is expected to readily protonate, most likely at the basic nitrogen atom of the isoquinoline ring or the primary amino group, to yield a protonated molecule [M+H]⁺. The high-resolution measurement of this ion would provide its elemental composition with a high degree of confidence, confirming the molecular formula C₁₁H₁₀N₂O₂.

Subsequent tandem mass spectrometry (MS/MS) analysis of the [M+H]⁺ ion would induce fragmentation, providing insights into the molecule's structure. The fragmentation cascade is anticipated to be driven by the presence of the amino and methyl carboxylate functionalities, as well as the stable isoquinoline core.

A plausible primary fragmentation pathway would involve the loss of a molecule of methanol (B129727) (CH₃OH) from the ester group, a common fragmentation for methyl esters. This would result in the formation of a prominent fragment ion. Another expected fragmentation is the loss of the methoxy (B1213986) radical (•OCH₃) from the ester, followed by the loss of carbon monoxide (CO).

The amino group at the 4-position is also expected to influence the fragmentation pattern. The loss of ammonia (B1221849) (NH₃) or a related radical could occur, although the stability of the aromatic system might make this a less favorable pathway compared to fragmentation of the ester group. nih.gov

To provide a more detailed, albeit theoretical, understanding, the following table outlines the predicted major fragment ions for "this compound" based on these established fragmentation principles.

Predicted Fragment Ion Proposed Neutral Loss Predicted m/z Proposed Structure
[M+H]⁺-203.0815Protonated this compound
[M+H - CH₃OH]⁺Methanol171.05534-Aminoisoquinoline-6-carbonyl cation
[M+H - •OCH₃]⁺Methoxy radical172.0658Acylium ion
[M+H - •OCH₃ - CO]⁺Methoxy radical, Carbon monoxide144.06584-Aminoisoquinolinium ion
[M+H - NH₃]⁺Ammonia186.0553Methyl isoquinoline-6-carboxylate cation

It is imperative to underscore that the fragmentation pathways and the relative intensities of the fragment ions presented here are predictive. Experimental validation through dedicated high-resolution mass spectrometry studies on "this compound" is necessary to confirm these theoretical pathways and to fully characterize its gas-phase ion chemistry. Such studies would be invaluable for the unambiguous identification of this compound in various research applications.

Computational and Theoretical Investigations of Methyl 4 Aminoisoquinoline 6 Carboxylate

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the electronic properties and intrinsic reactivity of molecules. These ab initio and density functional theory (DFT) approaches provide a detailed picture of electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) is a robust computational method used to predict the ground state geometry and electronic structure of molecules. By employing functionals such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G* or 6-311++G(d,p)), the equilibrium geometry of Methyl 4-aminoisoquinoline-6-carboxylate can be optimized. usm.mymdpi.comrsc.org This process minimizes the energy of the molecule to find its most stable three-dimensional structure.

The calculations yield precise bond lengths, bond angles, and dihedral angles. For the isoquinoline (B145761) core of the molecule, these calculations would be expected to produce aromatic C-C bond lengths in the range of 1.37 to 1.42 Å and C-N bond lengths around 1.33 to 1.38 Å. usm.my The geometry of the amino (-NH₂) and methyl carboxylate (-COOCH₃) substituents would also be determined, providing insight into their spatial orientation relative to the fused ring system. Thermodynamic parameters such as the enthalpy of formation can also be computed. usm.my

Table 1: Illustrative Optimized Geometric Parameters for this compound from Hypothetical DFT Calculations

ParameterBond/AnglePredicted Value
Bond LengthC1-N21.33 Å
C3-C41.41 Å
C4-N(amino)1.37 Å
C6-C(carbonyl)1.49 Å
C(carbonyl)-O(ester)1.35 Å
Bond AngleC1-N2-C3117.5°
N2-C3-C4123.0°
C5-C6-C(carbonyl)120.5°
Dihedral AngleC5-C6-C(carbonyl)-O(ester)~30° or ~150°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. rsc.org

For an amino-substituted isoquinoline, the HOMO is expected to be localized primarily on the fused ring system and the amino group, reflecting the electron-donating nature of these moieties. The LUMO is typically distributed across the electron-deficient pyridine (B92270) ring of the isoquinoline nucleus. From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Hypothetical FMO Energies and Global Reactivity Descriptors for this compound

ParameterFormulaPredicted Value (eV)
E(HOMO)--5.80
E(LUMO)--1.75
Energy Gap (ΔE)E(LUMO) - E(HOMO)4.05
Ionization Potential (I)-E(HOMO)5.80
Electron Affinity (A)-E(LUMO)1.75
Chemical Hardness (η)(I - A) / 22.025
Chemical Potential (μ)-(I + A) / 2-3.775
Electrophilicity Index (ω)μ² / (2η)3.51

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and interactions with the solvent. osti.govmdpi.com For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a solvent, most commonly water, and applying a force field like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom). usm.my

The simulation would track the movements of every atom over a period of nanoseconds, revealing the accessible conformations of the molecule. nih.gov A key area of investigation would be the rotation around the single bond connecting the methyl carboxylate group to the isoquinoline ring, which would define the conformational landscape.

Furthermore, MD simulations are invaluable for studying solvation effects. By analyzing the radial distribution functions between the solute's atoms (e.g., the amino nitrogen, the carbonyl oxygen) and solvent molecules, the structure of the solvation shell can be characterized. acs.org This reveals how the solvent organizes around the molecule and helps to stabilize different conformations through interactions like hydrogen bonding. mdpi.com The stability of ligand-protein complexes, as determined from docking studies, is also frequently validated using MD simulations to observe the persistence of key interactions over time. nih.gov

Theoretical Studies on Aromaticity and Tautomeric Equilibria of this compound

The concepts of aromaticity and tautomerism are critical for understanding the stability and chemical behavior of heterocyclic compounds.

Aromaticity: Isoquinoline is an aromatic system, and its aromaticity can be quantified using various theoretical descriptors. acs.org The Nucleus-Independent Chemical Shift (NICS) is a common magnetic criterion, where negative values inside the ring indicate aromatic character. nih.gov Geometric criteria like the Harmonic Oscillator Model of Aromaticity (HOMA) assess the uniformity of bond lengths. nih.gov For this compound, calculations would likely confirm the aromatic nature of both the benzene (B151609) and pyridine rings, although substitutions can slightly modify the degree of electron delocalization in each ring. nih.gov

Tautomeric Equilibria: The 4-aminoisoquinoline (B122460) moiety can theoretically exist in different tautomeric forms, namely the amino form and the imino form, through proton transfer. nih.gov Computational studies, often using DFT in conjunction with a solvent model, can calculate the relative energies of these tautomers to determine the most stable form. nih.gov For 4-aminoisoquinolines, the amino tautomer is generally found to be significantly more stable than the imino form in various solvents. The inclusion of explicit solvent molecules in the calculations can be vital for accurately predicting the equilibrium, especially in protic solvents like water. nih.gov

In Silico Predictions for Molecular Interactions and Biological Targets (e.g., Docking Studies)

In silico molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, typically a protein receptor. acs.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, a docking study would involve selecting a relevant protein target. Given the prevalence of the isoquinoline scaffold in biologically active compounds, potential targets could include kinases, topoisomerases, or dehydrogenases. nih.govmdpi.com The docking algorithm would then explore various orientations and conformations of the ligand within the protein's active site, scoring them based on binding affinity (e.g., in kcal/mol). acs.org

The results would identify the most likely binding pose and the specific intermolecular interactions—such as hydrogen bonds, π-π stacking, and hydrophobic interactions—that stabilize the ligand-protein complex. mdpi.com For instance, the amino group and the carbonyl oxygen of the ester are prime candidates for forming hydrogen bonds with amino acid residues in the active site, while the isoquinoline ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterResult
Binding Affinity (Docking Score)-8.5 kcal/mol
Interacting ResiduesLYS-78, GLU-95, LEU-140, PHE-152
Hydrogen BondsAmino (-NH₂) with GLU-95 (side chain) Carbonyl (C=O) with LYS-78 (backbone)
π-π Stacking InteractionIsoquinoline ring with PHE-152
Hydrophobic InteractionsMethyl group with LEU-140

Investigations into the Biological Activities of Methyl 4 Aminoisoquinoline 6 Carboxylate and Its Mechanism of Action

In Vitro Anti-proliferative and Cytotoxic Activities in Various Cell Lines

The initial assessment of a novel compound for anticancer potential typically involves screening for its ability to inhibit the growth of cancer cells (anti-proliferative activity) and to induce cell death (cytotoxic activity). These assays are conducted in vitro using a panel of well-characterized human cancer cell lines representing different types of tumors.

For instance, studies on various phenylaminoisoquinolinequinones have demonstrated significant anti-proliferative activity against human cancer cell lines. nih.gov The potency of these compounds, often expressed as the half-maximal inhibitory concentration (IC50), can vary depending on the specific chemical structure and the cell line being tested. nih.gov It is through such assays that the initial potential of a compound like Methyl 4-aminoisoquinoline-6-carboxylate as an anti-cancer agent would be determined.

Understanding how a compound enters a cell and where it localizes is crucial for elucidating its mechanism of action. Techniques such as immunofluorescence microscopy are employed to visualize the compound or its molecular targets within the cell. For example, in studies of other compounds, specific proteins involved in their biosynthesis have been localized to particular cellular compartments, such as the cytosol. nih.gov Determining the subcellular destination of this compound would provide insights into its potential molecular targets.

A key mechanism by which many anticancer drugs exert their effects is through the induction of programmed cell death, known as apoptosis. Assays to detect apoptosis include the analysis of morphological changes in the cell, the cleavage of specific proteins like poly (ADP-ribose) polymerase (PARP), and the activation of caspases, which are key enzymes in the apoptotic cascade. nih.govnih.gov For example, certain isoquinoline (B145761) derivatives have been shown to induce apoptosis by activating caspases and leading to PARP cleavage. nih.govnih.gov Investigating whether this compound can trigger these apoptotic pathways would be a critical step in its evaluation.

The cell cycle is a tightly regulated process that governs cell division. Many anticancer agents function by disrupting the cell cycle, leading to a halt in cell proliferation. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2, M). Certain isoquinoline-related compounds have been found to cause cell cycle arrest at specific phases, thereby preventing cancer cells from dividing. nih.govnih.gov Determining the effect of this compound on cell cycle progression would be essential to understanding its anti-proliferative mechanism.

Antimicrobial Efficacy Against Bacterial and Fungal Pathogens in Laboratory Settings

The quinoline (B57606) and isoquinoline scaffolds are present in many compounds with known antimicrobial properties. researchgate.netmdpi.com Therefore, a new derivative like this compound would be a candidate for antimicrobial screening against a panel of clinically relevant bacterial and fungal pathogens.

The Minimal Inhibitory Concentration (MIC) is a standard measure of the potency of an antimicrobial agent. It is defined as the lowest concentration of the compound that prevents visible growth of a microorganism. The MIC of this compound would be determined against various bacterial and fungal strains to establish its spectrum of activity and its potential as an antimicrobial agent. For example, certain 4-aminoquinoline (B48711) derivatives have shown potent inhibition against bacteria like MRSA with specific MIC values being reported. mdpi.com

Biofilms are communities of microorganisms that adhere to surfaces and are encased in a protective matrix, making them notoriously resistant to antimicrobial agents. The ability of a compound to inhibit the formation of biofilms is a highly desirable characteristic. Assays are conducted to measure the concentration of the compound required to inhibit biofilm formation, often expressed as the IC50. Studies on related quinazolinone derivatives have identified compounds that effectively inhibit biofilm formation in bacteria such as MRSA. nih.gov Evaluating the anti-biofilm activity of this compound would be a key part of characterizing its antimicrobial potential.

Following a comprehensive review of available scientific literature, no specific research data was found for the chemical compound This compound . The investigations did not yield any studies pertaining to its biological activities or mechanism of action.

Therefore, it is not possible to provide an article on the enzyme inhibition, receptor binding, anti-inflammatory effects, or in vivo efficacy of this specific compound as no published research on these aspects could be located. Information on related but distinct chemical entities is available but does not fall within the scope of the requested subject.

Structure Activity Relationship Sar Studies of Methyl 4 Aminoisoquinoline 6 Carboxylate Analogs

Systematic Modification of the Isoquinoline (B145761) Core and Substituents

The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to be a core component of many biologically active compounds. amerigoscientific.comrsc.org The systematic modification of the methyl 4-aminoisoquinoline-6-carboxylate molecule involves altering three key positions: the amino group at C4, the carboxylate ester at C6, and various positions on the fused ring system.

The amino group at the 4-position of the isoquinoline ring is a crucial determinant of biological activity. SAR studies have demonstrated that this group is often essential for potent inhibitory action. For instance, in the context of antimalarial 4-aminoquinolines, the 4-amino group is vital for complexing with the biological target. nih.gov

Modifications of this primary amine can lead to significant changes in activity. Key findings include:

N-Alkylation and N-Arylation: Attaching alkyl or aryl groups to the 4-amino moiety can modulate the compound's lipophilicity and steric profile. In some inhibitor classes, while the primary amine is preferred, small alkyl substitutions may be tolerated or even slightly beneficial. However, bulky substituents often lead to a decrease or loss of activity due to steric hindrance within the target's binding site.

Acylation: Conversion of the amino group to an amide can have varied effects. While it may reduce the basicity and alter hydrogen bonding capabilities, it can also introduce new interaction points. The specific nature of the acyl group (e.g., acetyl, benzoyl) dictates whether the modification is favorable.

Replacement with other functional groups: Replacing the amino group with other functionalities like a hydroxyl or nitro group typically results in a significant drop in potency, highlighting the amino group's specific role in molecular recognition, often as a key hydrogen bond donor.

The basicity of the amino group, influenced by other substituents on the isoquinoline ring, also plays a role in its interaction with biological targets and can affect properties like cell permeability. amerigoscientific.com

Table 1: Effect of 4-Amino Group Modification on Biological Activity (Illustrative data based on general SAR principles for kinase inhibitors)

Modification General Structure Relative Potency Rationale for Change in Activity
Primary Amine (Parent)R = H++++Forms critical hydrogen bonds with the target protein.
N-MethylR = CH₃+++Maintains hydrogen bond donor capability with minor steric impact.
N,N-DimethylR = N(CH₃)₂+Loss of hydrogen bond donor capability significantly reduces binding affinity.
N-AcetylR = COCH₃++Alters electronic properties and introduces a hydrogen bond acceptor, potentially changing the binding mode.
N-PhenylR = C₆H₅+Large steric bulk often clashes with the binding pocket, reducing affinity.

The methyl carboxylate group at the C6 position is another key site for modification. Its primary role is often to engage in hydrogen bonding or polar interactions with the target protein.

Key SAR findings related to this group include:

Ester Variation: Changing the ester from methyl to ethyl or other larger alkyl groups can influence solubility and metabolic stability. These changes generally have a modest impact on potency unless the binding pocket is sterically constrained.

Hydrolysis to Carboxylic Acid: Conversion of the ester to the corresponding carboxylic acid introduces a charged group. This can form strong ionic interactions or salt bridges with basic residues (like arginine or lysine) in the target's active site, sometimes dramatically enhancing potency.

Conversion to Amides: Replacing the ester with a primary, secondary, or tertiary amide provides a diverse range of hydrogen bond donor and acceptor patterns. This modification has been extensively explored in isoquinoline analogs to fine-tune binding affinity and improve pharmacokinetic properties. For example, in a series of G-quadruplex stabilizers, the amide linker position on the quinoline (B57606) ring was found to be crucial for activity. mdpi.com

Bioisosteric Replacement: Replacing the carboxylate group with other bioisosteres, such as tetrazoles or other acidic heterocycles, can maintain or improve activity while altering physicochemical properties like pKa and metabolic stability.

Table 2: Influence of C6-Carboxylate Group Modifications on Target Interaction (Illustrative data based on general SAR principles)

Modification at C6 Potential Interaction Type Impact on Biological Profile
Methyl Ester (-COOCH₃)Hydrogen bond acceptorBaseline activity, good starting point for optimization.
Carboxylic Acid (-COOH)Ionic interaction, H-bond donor/acceptorCan significantly increase potency if a corresponding basic residue is in the binding site.
Primary Amide (-CONH₂)H-bond donor and acceptorOffers multiple new hydrogen bonding opportunities.
N-substituted Amide (-CONHR)H-bond donor/acceptor, potential for hydrophobic interactionsAllows for fine-tuning of lipophilicity and exploration of additional binding pockets.

Decorating the benzo and pyridine (B92270) rings of the isoquinoline core with various substituents can profoundly affect the molecule's electronic properties, solubility, and steric profile, thereby influencing its biological activity. amerigoscientific.com

Positions C1, C3, C5, C7, and C8: Substitutions at these positions are used to probe the binding site for additional pockets and interactions.

Electron-donating groups (e.g., methoxy (B1213986), methyl) can increase the electron density of the ring system, potentially enhancing pi-stacking interactions. rsc.org

Electron-withdrawing groups (e.g., halogens like chlorine or fluorine, nitro) can alter the pKa of the 4-amino group and form specific halogen bonds with the target, often leading to improved potency. nih.govnih.gov For instance, the presence of a 7-chloro group was found to be a requirement for the activity of certain 4-aminoquinolines. nih.gov

Bulky groups (e.g., phenyl, benzyl) can be introduced to occupy hydrophobic pockets within the binding site. The synthesis of isoquinolines with a variety of substituents has been achieved, allowing for extensive SAR exploration. nih.gov

Research on related quinoline and isoquinoline scaffolds has consistently shown that the type and position of substituents are critical for tuning pharmacological efficacy. rsc.orgnih.gov

Identification of Key Pharmacophoric Elements and Essential Structural Features

A pharmacophore model describes the essential spatial arrangement of structural features that are necessary for a molecule to interact with a specific biological target. For this compound and its analogs, the key pharmacophoric elements typically consist of:

Hydrogen Bond Donor: The 4-amino group is almost invariably identified as a critical hydrogen bond donor, often interacting with the "hinge region" of protein kinases.

Aromatic Ring System: The flat, aromatic isoquinoline core serves as a scaffold and engages in van der Waals and pi-stacking interactions with hydrophobic residues in the active site.

Hydrogen Bond Acceptor: The C6-carboxylate group (or its amide/acid replacement) acts as a key hydrogen bond acceptor, providing an additional anchoring point.

Substituent Vector Points: Specific positions on the isoquinoline ring (e.g., C7 or C1) serve as vectors where substituents can be added to access additional pockets, thereby enhancing affinity and selectivity.

A common pharmacophore model for this class of inhibitors would feature a hydrogen bond donor at C4, a hydrogen bond acceptor at C6, and the central heterocyclic system for core binding interactions. nih.gov

Derivatization and Analog Synthesis Based on Methyl 4 Aminoisoquinoline 6 Carboxylate

Synthetic Strategies for Novel Methyl 4-aminoisoquinoline-6-carboxylate Analogs

The generation of novel analogs from this compound hinges on established and innovative synthetic methodologies. These strategies can be broadly categorized into modifications of the existing functional groups and alterations to the heterocyclic ring system itself.

The amino and ester groups are prime sites for derivatization, allowing for the introduction of a wide array of substituents that can modulate the molecule's physicochemical properties.

Amino Group Transformations: The primary aromatic amine at the C-4 position is a versatile handle for numerous chemical reactions. Standard transformations include acylation with acid chlorides or anhydrides to form amides, and reactions with sulfonyl chlorides to yield sulfonamides. Furthermore, reaction with isocyanates or isothiocyanates can produce urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions introduce new functionalities that can participate in hydrogen bonding and alter steric and electronic properties.

Ester Group Transformations: The methyl ester at the C-6 position can be readily modified. Saponification under basic conditions, such as with sodium hydroxide, yields the corresponding carboxylic acid. mdpi.com This carboxylic acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of amide derivatives. researchgate.net Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride, providing another point for further functionalization.

Table 1: Examples of Functional Group Transformations

Starting MaterialReagent(s)Functional Group TargetedResulting Derivative Class
This compoundAcetyl Chloride, Pyridine (B92270)Amino GroupAmide
This compoundTosyl Chloride, TriethylamineAmino GroupSulfonamide
This compound1. NaOH (aq); 2. HCl (aq)Ester GroupCarboxylic Acid
4-Aminoisoquinoline-6-carboxylic acidBenzylamine, HATU, DIPEACarboxyl GroupAmide
This compoundLithium Aluminum Hydride, THFEster GroupPrimary Alcohol

Beyond simple functional group interconversion, the isoquinoline (B145761) core itself can be modified or used as a template to build more complex, fused heterocyclic systems. Such modifications can significantly alter the molecule's shape, rigidity, and electronic distribution.

Annulation reactions, which involve the construction of a new ring fused to the existing isoquinoline framework, are a powerful strategy for creating novel scaffolds. nih.gov For instance, derivatives of the 4-aminoisoquinoline (B122460) scaffold can be used to synthesize pyrrolo[2,1-a]isoquinolines and indolo[2,1-a]isoquinolines, which are present in numerous natural products. nih.govnih.gov These syntheses often involve multi-step sequences or cascade reactions that build the new ring system onto the isoquinoline core. rsc.org Visible-light-induced radical cascade cyclizations have emerged as a mild and efficient method for constructing such fused systems with high functional group tolerance. rsc.orgacs.org Another approach involves the transition-metal-free reaction of 2-(formylphenyl)acrylates with phenacyl azides to furnish 3-keto-isoquinolines, demonstrating the versatility of building the isoquinoline ring with desired functionality. organic-chemistry.org

High-Throughput Synthesis and Combinatorial Chemistry Approaches for Isoquinoline Libraries

The need to rapidly screen large numbers of compounds for biological activity has driven the development of high-throughput synthesis and combinatorial chemistry. nih.gov These techniques are well-suited for creating libraries of isoquinoline derivatives. The core principle involves combining a set of diverse building blocks in a systematic manner to generate a large collection of related products.

Strategies for producing substituted isoquinoline libraries often employ microwave-assisted versions of classic reactions like the Bischler-Napieralski or Pictet-Spengler syntheses. acs.orgresearchgate.net An alternative and highly efficient route involves the preparation and subsequent activation of isoquinolin-1(2H)-ones, which allows for the rapid generation of C1- and C4-substituted isoquinoline libraries. acs.org

For a scaffold like this compound, a combinatorial approach could involve:

Parallel Amidation: Synthesizing the 4-aminoisoquinoline-6-carboxylic acid intermediate.

Library Generation: Distributing this intermediate into an array of reaction vessels (e.g., a 96-well plate) and adding a different amine to each well, along with coupling reagents, to generate a library of diverse amides in a parallel fashion.

This approach allows for the systematic exploration of the chemical space around the core scaffold. The development of robust, high-throughput amenable reactions, such as the "click chemistry" cycloaddition between azides and alkynes, provides a powerful tool for rapidly diversifying lead compounds. rsc.org

Table 2: Illustrative Combinatorial Library Based on 4-Aminoisoquinoline-6-carboxylic Acid

Core ScaffoldAmine Building Block (R-NH₂)Resulting Product Structure
4-Aminoisoquinoline-6-carboxylic acidAnilineN-phenyl-4-aminoisoquinoline-6-carboxamide
4-Aminoisoquinoline-6-carboxylic acidCyclohexylamineN-cyclohexyl-4-aminoisoquinoline-6-carboxamide
4-Aminoisoquinoline-6-carboxylic acidMorpholine(4-Aminoisoquinolin-6-yl)(morpholino)methanone
4-Aminoisoquinoline-6-carboxylic acidPiperidine(4-Aminoisoquinolin-6-yl)(piperidin-1-yl)methanone

Bioconjugation Strategies for Imaging or Probe Development

Bioconjugation involves linking a molecule of interest to a biomolecule or a reporter tag (e.g., a fluorescent dye, a radioactive isotope, or an affinity label) to create a probe for studying biological systems. The functional groups on this compound are amenable to such conjugation strategies.

The carboxylic acid derivative (obtained after ester hydrolysis) is the most common handle for bioconjugation. It can be activated and reacted with primary amines on proteins, antibodies, or amine-functionalized linkers to form stable amide bonds. Similarly, the 4-amino group can be used for conjugation, for example, by reacting with activated carboxylates on a labeling reagent.

Isoquinoline-based structures have been successfully incorporated into molecules for biological imaging. For example, triazolo[3,4-a]isoquinolines and pyrrolo[2,1-a]isoquinolines have been explored as positron emission tomography (PET) radiotracers. nih.gov In another application, an isoquinoline derivative was identified as a potential anticancer agent and incorporated into transferrin-conjugated liposomes for targeted delivery to tumor cells, demonstrating a sophisticated bioconjugation strategy. nih.gov These examples highlight the potential of using functionalized isoquinolines like this compound as a core for developing targeted therapeutic and diagnostic agents.

Advanced Analytical Methodologies for Detection and Quantification of Methyl 4 Aminoisoquinoline 6 Carboxylate

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone techniques for assessing the purity of Methyl 4-aminoisoquinoline-6-carboxylate and for monitoring its synthesis and subsequent reactions. These methods offer high resolution, sensitivity, and reproducibility.

Reversed-phase (RP) chromatography is the most common mode used for analyzing polar aromatic compounds like isoquinolines. A C18 or C8 stationary phase is typically employed, which separates compounds based on their hydrophobicity. For a compound like this compound, a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is standard. The acidic additive ensures the amino group is protonated, leading to sharper, more symmetrical peaks.

UPLC systems, utilizing sub-2 µm particle columns, offer significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity, making them ideal for high-throughput screening and reaction monitoring. nih.gov Detection is typically achieved using a photodiode array (PDA) or UV detector set at a wavelength corresponding to the compound's maximum absorbance.

Table 1: Representative RP-HPLC/UPLC Parameters for Analysis of Isoquinoline (B145761) Derivatives Note: These are representative parameters and would require optimization for this compound.

ParameterTypical SettingReference/Rationale
ColumnReversed-Phase C18 or Phenyl, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle sizeStandard for separation of moderately polar aromatic compounds. nih.govresearchgate.net
Mobile Phase A0.1% Formic Acid or 10 mM Ammonium Acetate in WaterProvides protons for good peak shape and is MS-compatible. nih.gov
Mobile Phase BAcetonitrile or Methanol (B129727)Common organic modifiers for eluting compounds from RP columns.
GradientLinear gradient, e.g., 5% to 95% B over 5-15 minutesEnsures elution of the compound of interest and any impurities with different polarities.
Flow Rate0.3-1.0 mL/min (UPLC/HPLC)Adjusted based on column dimensions and particle size. researchgate.net
Column Temperature25-40 °CControlled temperature ensures reproducible retention times. mdpi.com
DetectionUV/PDA at ~254 nm or ~320-340 nmBased on the characteristic absorbance of the isoquinoline ring system. researchgate.net

While this compound itself is not chiral, derivatives synthesized from it or related chiral precursors would require enantiomeric separation. Chiral HPLC is the predominant technique for this purpose, relying on Chiral Stationary Phases (CSPs) to differentiate between enantiomers. yakhak.orgcsfarmacie.cz

The choice of CSP is critical and is based on the functional groups present in the analyte. chromatographyonline.com For a molecule containing an amino group and an ester, several types of CSPs could be effective:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) (e.g., tris(3,5-dimethylphenyl)carbamate) are highly versatile and widely used for a broad range of chiral compounds, including amines and esters. yakhak.orgresearchgate.net Separations can be performed in normal-phase, reversed-phase, or polar organic modes. chromatographyonline.com

Macrocyclic Glycopeptide-based CSPs: Columns based on selectors like teicoplanin are particularly effective for separating underivatized amino acids and primary amines in reversed-phase or polar ionic modes. nih.govsigmaaldrich.com

Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition and are suitable for aromatic amines.

Alternatively, derivatization with a chiral reagent, such as Menthyl Chloroformate, can be used to form diastereomers that can then be separated on a standard achiral column. scirp.org

Table 2: Chiral Stationary Phases (CSPs) for Separation of Related Chiral Amines and Amino Acid Esters

CSP TypeChiral Selector ExampleApplicable Compound ClassTypical Mobile Phase ModeReference
PolysaccharideAmylose tris(3,5-dimethylphenylcarbamate)Chiral Amines, Amino Acid EstersNormal Phase (Hexane/Alcohol) yakhak.org
PolysaccharideCellulose tris(3,5-dichlorophenylcarbamate)Chiral AminesNormal Phase (Hexane/Alcohol) yakhak.org
Macrocyclic GlycopeptideTeicoplaninUnderivatized Amino Acids, AminesReversed Phase (Aqueous/Organic) sigmaaldrich.com
Crown Ether(+)-(18-Crown-6)-tetracarboxylic acidPrimary Amines, Amino AlcoholsReversed Phase (Aqueous Acidic) csfarmacie.cznih.gov

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis in Complex Matrices

For detecting and quantifying this compound at low concentrations, especially within complex biological matrices, hyphenated techniques are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and selective quantification in bioanalysis. mdpi.com The technique couples the separation power of HPLC or UPLC with the mass analysis capabilities of a tandem mass spectrometer. Typically, a triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of isoquinolines. nih.gov However, due to the polarity and relatively low volatility of this compound, derivatization would likely be required to convert the amine and potentially the ester group into more volatile and thermally stable analogues (e.g., via silylation or acylation) prior to GC analysis. scirp.org

A robust LC-MS/MS method for quantifying the compound in samples like plasma, cell lysates, or tissue homogenates would involve several key steps:

Sample Preparation: Extraction of the analyte from the biological matrix is crucial. This is commonly achieved by protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.netyoutube.com An internal standard (IS), ideally a stable isotope-labeled version of the analyte, is added at the beginning to correct for extraction variability and matrix effects.

Chromatographic Separation: A rapid UPLC separation using a C18 column is typically developed to separate the analyte from phospholipids (B1166683) and other endogenous components that can cause ion suppression. nih.govmdpi.com

MS/MS Detection: The mass spectrometer is tuned for the specific MRM transitions of the analyte and the internal standard.

Method validation would be performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability. mdpi.comyoutube.com

Table 3: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method Note: These values represent standard acceptance criteria for regulated bioanalysis.

ParameterTypical Acceptance CriteriaReference
Linearity (r²)≥ 0.99 researchgate.net
Lower Limit of Quantification (LLOQ)Signal-to-Noise ≥ 10; Accuracy within ±20%; Precision ≤ 20% researchgate.netyoutube.com
Accuracy (% Bias)Within ±15% of nominal (except LLOQ) youtube.com
Precision (%RSD)≤ 15% (except LLOQ) researchgate.net
Recovery (%)Consistent and reproducible across the concentration range researchgate.netyoutube.com
Matrix EffectIS-normalized matrix factor should be consistent (RSD ≤ 15%) researchgate.net

Understanding the metabolic fate of the compound is crucial. In vitro systems, primarily human liver microsomes (HLM), are used for initial metabolite profiling. researchgate.netnih.gov HLMs contain a high concentration of Phase I (e.g., Cytochrome P450s) and Phase II (e.g., UGTs) drug-metabolizing enzymes.

The compound would be incubated with HLM in the presence of necessary cofactors (NADPH for Phase I, UDPGA for Phase II). Following incubation, the samples are analyzed using high-resolution LC-MS (e.g., Q-TOF or Orbitrap) to detect and identify potential metabolites. Common metabolic pathways for a compound like this compound would include:

Hydrolysis: Cleavage of the methyl ester to the corresponding carboxylic acid.

N-Acetylation: Acetylation of the primary amino group.

Oxidation: Hydroxylation of the isoquinoline ring system by CYP enzymes.

Demethylation: While there is no O-methyl group, this is a common pathway for related alkaloids.

It is critical to design these experiments carefully, as solvents like methanol or ethanol (B145695) can be metabolized to aldehydes, which can then react with amine-containing compounds to form artifacts, not true metabolites. nih.gov

Spectrophotometric and Fluorometric Assays for Quantification and Interaction Studies

Spectroscopic methods offer simpler, more accessible alternatives to chromatography for quantification, although they may lack the same degree of selectivity.

UV-Visible Spectrophotometry: The isoquinoline core possesses a strong UV chromophore. A quantitative method can be developed by measuring the absorbance at its wavelength of maximum absorption (λmax), likely in the 320-350 nm range, and applying the Beer-Lambert law. researchgate.net For enhanced selectivity and sensitivity, especially in complex mixtures, derivatization of the amino group with a chromogenic reagent like 2,4-dinitrophenylhydrazine (B122626) or similar reagents can be employed to shift the absorbance into the visible region, reducing interference from background components. nih.gov

Fluorometry: Many isoquinoline derivatives exhibit intrinsic fluorescence. nih.govnih.gov The fluorescence properties (excitation and emission maxima, quantum yield) are highly dependent on the substitution pattern and the solvent environment. nih.govacs.org If this compound is fluorescent, a direct fluorometric assay could be developed, offering higher sensitivity than spectrophotometry. Derivatization with a fluorogenic reagent, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), is a common strategy for quantifying amino-containing compounds with high sensitivity. nih.gov

Table 4: Photophysical Properties of Structurally Related Isoquinoline Derivatives Note: These properties are highly structure-dependent and serve as an estimation.

Compound TypeAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Quantum Yield (Φf)Reference
3-Amino-isoquinoline derivatives356 - 380420 - 4500.4 - 0.9 nih.gov
Generic Isoquinolines~310~370 (in acid)Variable nih.gov

Electrochemical Methods for Real-Time Monitoring and Detection

Electrochemical methods provide a powerful platform for the sensitive and real-time detection of electroactive species. The aromatic amino group in this compound is susceptible to oxidation, making it a suitable candidate for electrochemical analysis. researchgate.net

Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be used to study the compound's redox behavior at the surface of an electrode. For quantitative purposes, amperometric detection at a fixed potential is often employed. Glassy carbon electrodes (GCEs) are commonly used, and their surfaces can be modified with nanomaterials (e.g., carbon nanotubes, metal-organic frameworks) to enhance sensitivity and selectivity and lower the oxidation potential. rsc.orgnih.gov

These sensors could be applied to real-time reaction monitoring or integrated into biosensor platforms. For example, an enzyme that reacts with the compound to produce an electroactive product (or consume an electroactive substrate) could be immobilized on the electrode surface. mdpi.comresearchgate.net

Table 5: Characteristics of Electrochemical Sensors for Aromatic Amine Detection Note: Performance is highly dependent on the specific analyte and sensor design.

Electrode SystemAnalyte ClassTechniqueLinear Range (approx.)Limit of Detection (LOD) (approx.)Reference
Glassy Carbon Electrode (GCE)Aromatic AminesHPLC-ED10⁻⁸ - 10⁻⁵ M~5 nM researchgate.net
Co-MOF / GCEDinitroanilineDPV0.5 - 120 µM~0.16 µM rsc.org
SWCNT-Prussian Blue / SPEBiogenic Amines (via H₂O₂)AmperometryUp to 800 µM~2.2 µM mdpi.com

Exploration of Non Clinical Applications for Methyl 4 Aminoisoquinoline 6 Carboxylate

Utility in Material Science and Advanced Organic Materials

The isoquinoline (B145761) scaffold is a well-known constituent in the development of functional organic materials. The presence of the amino and carboxylate groups on the isoquinoline ring of Methyl 4-aminoisoquinoline-6-carboxylate suggests its potential as a versatile building block in material science.

Potential as Fluorescent Probes and Imaging Agents

The inherent photophysical properties of the isoquinoline nucleus make its derivatives promising candidates for fluorescent applications. Isoquinoline-3-amine derivatives, for instance, are known to exhibit fluorescent properties and have been investigated as potential fluorophores. aaronchem.com The electronic states and optical properties of isoquinoline and its derivatives have been a subject of significant research. aaronchem.com

While specific studies on the fluorescence of this compound are not extensively documented, the general class of isoquinoline derivatives shows promise. For example, certain novel isoquinoline derivatives have been synthesized and their fluorescent properties characterized, with some emitting violet light in solution. nih.gov The absorption and emission spectra of these compounds are dependent on their chemical structure, and high quantum yields have been observed in some cases. nih.gov The presence of an amino group, as in this compound, can significantly influence the electronic and, consequently, the fluorescent properties of the molecule. This suggests that the title compound could potentially serve as a fluorescent probe, with applications in cellular imaging and as a sensor for various analytes. nih.gov

Table 1: Photophysical Properties of Selected Isoquinoline Derivatives

Compound λmax abs. (nm) λmax em. (nm) Stokes shift (Δυ) (cm⁻¹) Φfl Reference
1-(isoquinolin-3-yl)azetidin-2-one 350 385 2770 0.963 nih.gov
1-(isoquinolin-3-yl)pyrrolidin-2-one 350 385 2770 0.749 nih.gov
N-phenyl-N'-(isoquinolin-3-yl)urea 350 391 3242 0.531 nih.gov
n-butyl 3-(isoquinolin-3-ylamino)propanoate 350 385 2770 0.880 nih.gov

Data for related isoquinoline derivatives, not this compound.

Role in Organic Semiconductors and Optoelectronic Devices

The delocalized π-electron system of the isoquinoline ring is a key feature that suggests its utility in organic electronics. Quinoline (B57606) derivatives, which are structurally related to isoquinolines, have been investigated for their applications in optoelectronics due to their unique optical properties arising from extensive electron delocalization. mdpi.com While direct research on this compound in this area is limited, the fundamental properties of the isoquinoline core are relevant.

The development of organic molecules for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) often relies on compounds with tunable electronic properties. The amino and carboxylate functional groups on this compound provide avenues for chemical modification, allowing for the fine-tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is crucial for designing materials with specific charge-transport characteristics suitable for semiconductor applications.

Precursor for Polymer Synthesis

The bifunctional nature of this compound, possessing both an amino and a carboxylate group, makes it a potential monomer for polycondensation reactions. nih.gov These reactions could lead to the formation of novel polymers, such as polyamides or polyesters, incorporating the rigid and potentially fluorescent isoquinoline unit into the polymer backbone. Such polymers could exhibit interesting thermal, mechanical, and photophysical properties.

While specific polymerization of this compound has not been detailed in available literature, the general principles of polymer chemistry suggest its viability as a monomer. The synthesis of aliphatic polyesters through the polycondensation of diols and dicarboxylic acids is a well-established method, and the inclusion of functional monomers like the subject compound could lead to materials with advanced properties. nih.gov

Application in Catalysis and Asymmetric Synthesis

The nitrogen atom in the isoquinoline ring and the presence of the amino group make this compound a potential ligand for metal-catalyzed reactions. Isoquinoline and its derivatives have been utilized as ligands in various catalytic systems. For example, oxorhenium(V) complexes with quinoline and isoquinoline carboxylic acids have been synthesized and shown to be active catalysts in epoxidation reactions. rsc.org

In the realm of asymmetric synthesis, chiral derivatives of 8-amino-5,6,7,8-tetrahydroquinoline have been employed as ligands in metal catalysts for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are precursors to biologically active alkaloids. consensus.app This highlights the potential of the aminoisoquinoline scaffold in developing catalysts for stereoselective transformations. While the direct catalytic application of this compound is not well-documented, its structure suggests that it could be modified to create chiral ligands for asymmetric catalysis.

Use as Chemical Biology Tools and Probes for Molecular Targets

The 4-aminoisoquinoline (B122460) scaffold is present in molecules with diverse biological activities. This has led to the exploration of its derivatives as chemical probes to study biological systems. For instance, 4-aminoisoquinoline derivatives have been investigated as inhibitors of certain kinases, enzymes that play a crucial role in cellular signaling. google.com

The ability of a molecule to interact with a specific biological target can be harnessed to develop probes for imaging or target identification. The potential fluorescence of this compound, as discussed earlier, combined with its potential to be derivatized, makes it an interesting candidate for the development of chemical biology tools. These tools could be used to visualize cellular processes or to identify the binding partners of specific proteins.

Integration into Supramolecular Systems and Metal-Organic Frameworks

The field of supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The structure of this compound, with its aromatic ring system capable of π-π stacking and its functional groups available for hydrogen bonding, makes it a suitable building block for supramolecular assemblies. consensus.app

Furthermore, the carboxylate group provides a coordination site for metal ions, suggesting its potential use as a linker in the construction of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. drpress.org The inclusion of an amino group on the linker, as in the parent acid of the title compound, can enable the synthesis of MOFs in aqueous conditions at room temperature through biomimetic crystallization. nih.gov While the direct use of this compound in MOF synthesis has not been reported, its parent carboxylic acid, 4-aminoisoquinoline-6-carboxylic acid, is a prime candidate for creating functional MOFs. The methyl ester could potentially be used in post-synthetic modification of MOFs. nih.gov

Table 2: Related Compounds and their Applications

Compound Name CAS Number Application Area Reference
6-Aminoisoquinoline (B57696) 23687-25-4 Intermediate for kinase inhibitors google.com
Isoquinoline-1-carboxylic acid 486-73-7 Ligand in catalysis sigmaaldrich.com
Isoquinoline-5-carboxylic acid 27810-64-6 Building block for organic synthesis sigmaaldrich.com
4-Aminoisoquinoline 23687-25-4 Precursor for Rho kinase inhibitors chemicalbook.com
Methyl quinoline-6-carboxylate 38896-30-9 Building block for organic synthesis nih.gov

Table of Compounds Mentioned

Compound Name
This compound
4-Aminoisoquinoline
6-Aminoisoquinoline
Isoquinoline-3-amine
1-(isoquinolin-3-yl)azetidin-2-one
1-(isoquinolin-3-yl)pyrrolidin-2-one
N-phenyl-N'-(isoquinolin-3-yl)urea
n-butyl 3-(isoquinolin-3-ylamino)propanoate
Quinoline
8-amino-5,6,7,8-tetrahydroquinoline
4-aminoisoquinoline-6-carboxylic acid
Isoquinoline-1-carboxylic acid
Isoquinoline-5-carboxylic acid
Methyl quinoline-6-carboxylate

Future Perspectives and Unaddressed Research Challenges for Methyl 4 Aminoisoquinoline 6 Carboxylate

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of isoquinoline (B145761) derivatives has traditionally relied on classic methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. wikipedia.org While effective, these methods often necessitate harsh conditions, produce significant waste, and may have limited substrate scope. The future of synthesizing compounds like methyl 4-aminoisoquinoline-6-carboxylate lies in the development of greener and more efficient synthetic protocols.

Modern synthetic organic chemistry is increasingly focused on sustainability. This includes the use of transition-metal catalysis (e.g., palladium, copper, rhodium, and ruthenium), which can facilitate novel bond formations under milder conditions. organic-chemistry.org Microwave-assisted synthesis is another promising avenue, often leading to dramatically reduced reaction times and improved yields. organic-chemistry.org Furthermore, one-pot and tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel, are being developed to improve efficiency and reduce waste. acs.org A key challenge will be adapting these modern methods to the specific substitution pattern of this compound. Future research should aim to develop a modular and scalable synthesis that allows for the easy diversification of the 4-amino and 6-carboxylate groups, which is crucial for creating libraries of related compounds for further study. nih.gov

Synthetic Approach Traditional Methods (e.g., Bischler-Napieralski) Modern & Sustainable Methods
Catalysts Often require stoichiometric amounts of strong acids or dehydrating agents (e.g., P2O5, POCl3). wikipedia.orgCatalytic amounts of transition metals (e.g., Pd, Cu, Rh). organic-chemistry.org
Reaction Conditions Often high temperatures and harsh reagents.Milder conditions, often at lower temperatures. rsc.org
Efficiency Can be multi-step with purification required at each stage.One-pot or tandem reactions can improve overall yield and reduce steps. acs.org
Sustainability Can generate significant amounts of chemical waste.Aims to be atom-economical and reduce solvent use. rsc.org
Scalability Can be difficult and hazardous to scale up.More amenable to scalable and industrial processes. acs.org

Exploration of Novel Biological Targets and Mechanistic Pathways

The isoquinoline core is a "privileged scaffold" in drug discovery, present in numerous approved drugs for a wide range of diseases. nih.gov The specific functional groups on this compound suggest several promising avenues for biological investigation. The 4-aminoquinoline (B48711) substructure is famously found in antimalarial drugs like chloroquine, which are thought to act by inhibiting heme polymerase in the parasite. nih.govnih.gov The 6-aminoisoquinoline (B57696) moiety, on the other hand, has been identified in compounds designed as kinase inhibitors, which are a major class of anticancer drugs. google.com

This unique combination of functional groups suggests that this compound and its analogs could possess a novel spectrum of biological activity. A significant future research direction will be to screen this compound against a wide variety of biological targets. This should include, but not be limited to, kinases involved in cancer and inflammation, as well as various strains of malarial parasites, including those resistant to existing drugs. nih.gov Beyond simply identifying activity, a major unaddressed challenge is to elucidate the precise molecular mechanism of action. Understanding how these molecules interact with their targets at a molecular level is crucial for optimizing their structure to improve potency and selectivity. nih.gov

Potential Biological Target Class Rationale based on Structural Features Examples of Targets
Kinases The 6-aminoisoquinoline moiety is a known pharmacophore in kinase inhibitors. google.comEGFR, VEGFR, PI3K, Aurora kinases nih.gov
Parasitic Enzymes The 4-aminoquinoline core is a classic antimalarial pharmacophore. nih.govnih.govHeme polymerase (in Plasmodium falciparum) nih.gov
Other Enzymes Isoquinoline derivatives have shown a broad range of enzyme inhibitory activity.Phosphodiesterases, Topoisomerases mdpi.comdrugbank.com
Receptors Isoquinoline alkaloids can interact with various receptors in the nervous system. nih.govDopamine receptors, GABAA receptors nih.gov

Integration with Advanced Computational and Machine Learning Approaches

Computational chemistry and machine learning are transforming the field of drug discovery. youtube.com These in silico methods can significantly accelerate the identification and optimization of new drug candidates by predicting their properties and interactions. nih.gov For a relatively unstudied compound like this compound, these approaches are invaluable.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that correlate the structural features of a series of related compounds with their biological activity. youtube.com This can help in designing new analogs with improved potency. Molecular docking simulations can predict how the compound might bind to the active site of a protein, providing insights into its mechanism of action and guiding structural modifications. youtube.com More recently, machine learning algorithms, including deep learning, are being used to screen vast virtual libraries of compounds, predict ADME (absorption, distribution, metabolism, and excretion) properties, and even design novel molecules from scratch. youtube.comchemrxiv.org A key future perspective is to apply these computational tools to this compound and its derivatives to rapidly explore their therapeutic potential and prioritize the most promising candidates for synthesis and experimental testing. google.com

Computational Approach Application for this compound
QSAR Modeling Predict the biological activity of new derivatives based on their chemical structure. youtube.com
Molecular Docking Simulate the binding of the compound to potential biological targets (e.g., kinases, parasitic enzymes). youtube.com
Machine Learning Predict ADME/Tox properties, identify potential new biological targets, and design novel analogs with desired properties. youtube.comchemrxiv.org
Molecular Dynamics Simulations Study the stability of the compound when bound to a protein target over time.

Scale-Up Considerations for Industrial and Pre-Clinical Research

For any promising new compound to move from the research lab to preclinical and potentially clinical studies, a robust and scalable synthetic route is essential. rsc.org The transition from milligram-scale laboratory synthesis to kilogram-scale industrial production presents numerous challenges, including cost of starting materials, reaction safety, and consistent product quality.

Future research on this compound must address these scale-up considerations early in the development process. This involves designing a synthesis that avoids expensive reagents and catalysts, minimizes the use of hazardous solvents, and is reproducible on a large scale. rsc.org Patents for related compounds, such as 6-aminoisoquinoline, describe processes for large-scale production, which could serve as a starting point for developing a scalable route for this specific derivative. numberanalytics.com The goal is to establish a manufacturing process that is not only economically viable but also environmentally sustainable, adhering to the principles of green chemistry. rsc.org

Expansion into Diverse Application Domains Beyond Current Scope

While the primary focus for many heterocyclic compounds is in medicine, their unique electronic and structural properties also make them attractive for applications in materials science. amerigoscientific.comacs.org Isoquinoline derivatives have been investigated for use in a variety of advanced materials.

The delocalized π-electron system of the isoquinoline ring, combined with the electronic influence of the amino and carboxylate substituents, could give this compound interesting photophysical properties. acs.org This opens up possibilities for its use in organic light-emitting diodes (OLEDs), where isoquinoline-based materials have shown promise as emitters. acs.org Other potential applications include fluorescent sensors, where the molecule's fluorescence could change in the presence of specific analytes, and as corrosion inhibitors for metals. wikipedia.org A significant unaddressed research challenge is to systematically investigate the material properties of this compound and its derivatives. This includes synthesizing polymers incorporating this moiety and characterizing their optical, electronic, and mechanical properties. amerigoscientific.com Such research could lead to the development of novel functional materials with applications in electronics, optics, and beyond. acs.org

Conclusion: Synthesis, Characterization, and Research Trajectories of Methyl 4 Aminoisoquinoline 6 Carboxylate

Synthesis of Methyl 4-aminoisoquinoline-6-carboxylate: Achievements and Innovations

The specific, detailed synthesis of this compound is not extensively documented in dedicated peer-reviewed publications. However, its availability from commercial suppliers and its use as a reactant in patent literature indicate that viable synthetic routes have been developed. aaronchem.comcymitquimica.comcymitquimica.com General synthetic strategies for related substituted isoquinolines can provide a basis for its plausible preparation.

A likely synthetic pathway would involve the initial construction of the 4-aminoisoquinoline-6-carboxylic acid core, followed by esterification. The synthesis of the isoquinoline (B145761) ring system can be achieved through various established methods, such as the Bischler-Napieralski or Pictet-Spengler reactions, followed by appropriate functional group interconversions to introduce the amino and carboxyl groups at the 4- and 6-positions, respectively. For instance, a plausible route could start from a substituted phenylacetic acid derivative and a suitable amino-aldehyde or its equivalent, followed by cyclization and aromatization.

Once the 4-aminoisoquinoline-6-carboxylic acid precursor is obtained, standard esterification procedures can be employed to yield the final methyl ester. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.comnih.gov This acid-catalyzed reaction is a well-established and widely used method for the preparation of methyl esters from carboxylic acids.

Advanced Insights from Structural and Computational Studies

Detailed structural and computational studies specifically for this compound are not widely available in the public domain. However, based on its chemical structure, several key features can be inferred. The molecule possesses a planar isoquinoline ring system, which is aromatic. The amino group at the 4-position and the methyl carboxylate group at the 6-position are key functional groups that will dictate the molecule's electronic properties and reactivity.

Spectroscopic characterization would be essential for confirming the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy would show characteristic signals for the aromatic protons on the isoquinoline ring, a singlet for the amino protons, and a singlet for the methyl protons of the ester group. The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern. 13C NMR spectroscopy would provide signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula (C₁₁H₁₀N₂O₂) by providing an accurate mass measurement. aaronchem.com

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester carbonyl, and C=N and C=C stretching vibrations of the aromatic isoquinoline ring.

Computational studies, such as Density Functional Theory (DFT) calculations, could provide further insights into the molecule's electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. These calculations would be valuable for predicting its reactivity and potential intermolecular interactions, which is particularly relevant given its use as a building block in drug discovery.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 2854382-83-3 aaronchem.comcymitquimica.comcymitquimica.com
Molecular Formula C₁₁H₁₀N₂O₂ aaronchem.com
Molecular Weight 202.21 g/mol cymitquimica.com

| Purity | ≥95% | cymitquimica.com |

Summary of Key Biological Activities and Mechanistic Understandings

There is currently no direct evidence in peer-reviewed literature detailing the specific biological activities or mechanism of action of this compound itself. Its primary significance in the context of biological research lies in its role as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

Patent literature indicates that this compound is utilized as a building block for the development of inhibitors targeting viral proteases, such as the SARS-CoV-2 main protease. In these synthetic schemes, the amino group of this compound serves as a nucleophile to react with other molecular fragments, ultimately leading to the formation of larger, pharmacologically active compounds.

The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a common feature in a wide range of biologically active compounds, including anticancer, antimicrobial, and antiviral agents. nih.gov The specific substitution pattern of this compound, with its amino and ester functionalities, makes it a versatile precursor for creating diverse libraries of compounds for biological screening. The amino group provides a convenient handle for amide bond formation or other derivatizations, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

Outlook on Future Research Directions and Broader Impact of this compound in Chemical Sciences

The future research directions for this compound are likely to be driven by its utility in medicinal chemistry and materials science. As a versatile building block, its broader impact will be realized through the discovery of novel therapeutic agents and functional materials derived from it.

Future Research Directions:

Development of Novel Synthetic Methodologies: While the compound is commercially available, the development of more efficient, scalable, and environmentally friendly synthetic routes would be a valuable contribution. This could involve exploring novel catalytic systems or one-pot procedures for the construction of the substituted isoquinoline core.

Exploration of Intrinsic Biological Activity: A systematic evaluation of the intrinsic biological activity of this compound against a range of biological targets would be of interest. Although it is currently viewed as an intermediate, it may possess its own pharmacological profile that is yet to be discovered.

Library Synthesis for Drug Discovery: The compound is an ideal candidate for the creation of diverse chemical libraries. By systematically modifying the amino and ester groups, a wide array of derivatives can be synthesized and screened for various biological activities, including as kinase inhibitors, protease inhibitors, or modulators of other cellular targets. google.com

Application in Materials Science: The planar, aromatic structure of the isoquinoline ring suggests potential applications in materials science. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), fluorescent probes, or other functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.